molecular formula C10H11BrN2O B1418310 N-(6-bromopyridin-2-yl)cyclobutanecarboxamide CAS No. 1153898-24-8

N-(6-bromopyridin-2-yl)cyclobutanecarboxamide

Cat. No.: B1418310
CAS No.: 1153898-24-8
M. Wt: 255.11 g/mol
InChI Key: WHCUNZAYENPIGI-UHFFFAOYSA-N
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Description

N-(6-bromopyridin-2-yl)cyclobutanecarboxamide: is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol It is characterized by the presence of a bromopyridine moiety attached to a cyclobutanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromopyridin-2-yl)cyclobutanecarboxamide typically involves the reaction of 6-bromopyridine-2-amine with cyclobutanecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromopyridin-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-(6-bromopyridin-2-yl)cyclobutanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-bromopyridin-2-yl)cyclobutanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would require further experimental studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloropyridin-2-yl)cyclobutanecarboxamide
  • N-(6-fluoropyridin-2-yl)cyclobutanecarboxamide
  • N-(6-iodopyridin-2-yl)cyclobutanecarboxamide

Uniqueness

N-(6-bromopyridin-2-yl)cyclobutanecarboxamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications .

Properties

IUPAC Name

N-(6-bromopyridin-2-yl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-5-2-6-9(12-8)13-10(14)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCUNZAYENPIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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